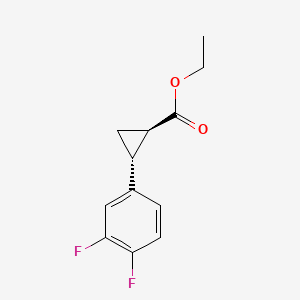

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

Übersicht

Beschreibung

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H12F2O2 and a molecular weight of 226.219 g/mol It is characterized by the presence of a cyclopropane ring substituted with an ethyl ester group and a difluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 3,4-difluorostyrene in the presence of a rhodium catalyst. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of cyclopropanecarboxylates, including (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The difluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer types.

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly in the context of neurological disorders. Research suggests that it may modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as depression and anxiety.

Synthesis of Cyclopropane Derivatives

This compound serves as a valuable intermediate for synthesizing other cyclopropane derivatives. Its unique structure allows for further functionalization through various chemical reactions, including:

- Nucleophilic substitutions

- Cross-coupling reactions

These reactions can lead to the development of new compounds with enhanced biological activities.

Pesticide Development

The compound is under investigation for its potential use in developing novel pesticides. Its structural features may provide efficacy against specific pests while minimizing environmental impact. Ongoing studies aim to evaluate its effectiveness as a bioactive agent in agricultural settings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant tumor growth inhibition in vitro using cell lines treated with this compound. |

| Study B | Neuropharmacological Effects | Showed modulation of serotonin receptors leading to anxiolytic effects in animal models. |

| Study C | Organic Synthesis | Successfully used as an intermediate to synthesize more complex cyclopropane derivatives with improved biological activities. |

Wirkmechanismus

The mechanism of action of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity and conformational stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate: Similar structure but may differ in stereochemistry.

Ethyl 2-(3,4-difluorophenyl)cyclopropylcarboxylate: Another closely related compound with slight variations in the ester group.

Uniqueness

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemical configuration may confer distinct properties compared to its isomers .

Biologische Aktivität

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is a significant compound in medicinal chemistry, primarily recognized as an intermediate in the synthesis of ticagrelor, an antiplatelet drug. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12F2O

- Molecular Weight : 226.22 g/mol

- CAS Number : 220352-36-3

This compound functions as a precursor in the synthesis of ticagrelor. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. This mechanism is crucial for its use in preventing thrombotic cardiovascular events in patients with acute coronary syndrome .

Biological Activity

The compound exhibits several biological activities:

Case Studies and Research Findings

- Synthesis and Characterization :

- Pharmacological Studies :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is synthesized via cyclopropanation reactions. A common approach involves reacting ethyl diazoacetate with substituted alkenes (e.g., 3,4-difluorostyrene derivatives) under acidic or basic conditions. Stereocontrol is achieved using chiral catalysts or auxiliaries to favor the (1R,2R) configuration. Reaction parameters (temperature, solvent polarity) are optimized to minimize side products like diastereomers or ring-opened byproducts .

- Key Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |

|---|---|---|

| Catalyst | Rhodium(II) carboxylates | Enhances enantiomeric excess (ee) up to 90% |

| Temperature | 0–25°C | Lower temps reduce competing thermal pathways |

| Solvent | Dichloromethane or THF | Polar aprotic solvents favor cyclopropane formation |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 1.2–2.8 ppm) and difluorophenyl aromatic signals (δ 6.8–7.4 ppm). NOESY or COSY confirms trans-configuration of substituents on the cyclopropane ring .

- IR : Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) validate functional groups .

- Chiral HPLC : Separates enantiomers to verify stereochemical purity (>98% ee) .

Q. How do the difluorophenyl and cyclopropane moieties influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The difluorophenyl group increases logP (measured via shake-flask method) by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : Cyclopropane rings reduce oxidative degradation in liver microsome assays (e.g., t₁/₂ > 60 min in human hepatocytes) .

- Solubility : Ethyl ester improves aqueous solubility (2–5 mg/mL in PBS) compared to carboxylic acid derivatives .

Advanced Research Questions

Q. What computational strategies predict the biological target engagement of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with dopamine receptors (e.g., D2/D3 subtypes). The cyclopropane’s rigidity and fluorine’s electronegativity are key for binding pocket complementarity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>70% simulation time) .

- QSAR Models : Train models on cyclopropane derivatives to correlate substituent positions (e.g., fluorine vs. chlorine) with IC₅₀ values .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, purified reagents). Discrepancies in yields (>20% variation) may arise from trace moisture or catalyst lot variability .

- Data Harmonization : Cross-validate NMR chemical shifts using reference compounds (e.g., ethyl cyclopropanecarboxylate) to rule out solvent or pH artifacts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, identifying outliers due to methodological differences .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Analog Library Synthesis : Prepare derivatives with varied substituents (e.g., 3,4-dichloro vs. 3,4-difluoro) using parallel synthesis. Assess purity via LC-MS before screening .

- Biological Assays : Test analogs in dose-response curves (e.g., cAMP inhibition for GPCR activity). Use Hill slopes to compare efficacy/potency .

- Crystallography : Co-crystallize high-potency analogs with target proteins (e.g., monoamine oxidases) to map critical binding interactions .

Eigenschaften

IUPAC Name |

ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJJNMWERMSARF-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725431 | |

| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006376-61-9 | |

| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.